molecular formula C14H14N2O2S B240871 N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide

N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide

货号 B240871
分子量: 274.34 g/mol
InChI 键: MMSROXPIVNDKBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer.

作用机制

N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells. It is also involved in various signaling pathways that contribute to the growth and survival of cancer cells. TAK-659 binds to the active site of this compound and inhibits its activity, leading to the inhibition of downstream signaling pathways that contribute to the growth and survival of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and suppress the growth of tumors in animal models. TAK-659 has also been shown to enhance the activity of other anti-cancer drugs, suggesting that it may have potential as a combination therapy.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its selectivity for N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetic properties, which makes it a suitable candidate for clinical development. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of TAK-659 as a potential anti-cancer therapy. One potential direction is the development of combination therapies that include TAK-659 and other anti-cancer drugs. Another direction is the development of TAK-659 as a treatment for autoimmune diseases, as N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide is also involved in the activation of immune cells. Finally, further preclinical and clinical studies are needed to fully understand the potential of TAK-659 as a therapeutic agent for cancer.

合成方法

The synthesis of TAK-659 involves the reaction of 3-acetylamino-4-methylphenylboronic acid with 2-thiophenecarboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques.

科学研究应用

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 selectively inhibits N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide, which is a key enzyme involved in the proliferation and survival of cancer cells. This inhibition leads to the suppression of various signaling pathways that contribute to the growth and survival of cancer cells.

属性

分子式

C14H14N2O2S

分子量

274.34 g/mol

IUPAC 名称

N-(3-acetamido-4-methylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O2S/c1-9-5-6-11(8-12(9)15-10(2)17)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18)

InChI 键

MMSROXPIVNDKBT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C

规范 SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。